2-{3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves the formation of the triazole ring through a cyclization reactionThe phenyl and phenol groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Shares the triazole ring but lacks the phenyl and phenol groups.
Phenol: Contains the phenol group but lacks the triazole and phenyl groups.
Styrene: Contains the phenyl and ethenyl groups but lacks the triazole and phenol groups.
Uniqueness
2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to the combination of the triazole ring, phenyl group, and phenol group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[5-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H13N3O/c20-14-9-5-4-8-13(14)16-17-15(18-19-16)11-10-12-6-2-1-3-7-12/h1-11,20H,(H,17,18,19)/b11-10+ |
InChI Key |
SRMLEORVMLVKJQ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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